6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide
Description
6-(2,4-Dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide is a synthetic small molecule characterized by a hexanamide backbone linked to a 2,4-dioxoquinazoline moiety and a 4-methoxybenzyl substituent. Its molecular formula is C₂₂H₂₅N₃O₄ (calculated molecular weight: 395.45 g/mol), with structural identifiers including:
- InChIKey: FJJQAXHZJXQKPY-UHFFFAOYSA-N
- SMILES: COC1=CC=C(C=C1)CNC(=O)CCCCCC2=NC3=CC=CC=C3C(=O)NC2=O
This compound shares structural similarities with pharmacologically active quinazoline derivatives, which are known for roles in kinase inhibition, antimicrobial activity, and targeted protein degradation . Its synthesis likely involves coupling reactions between hexanoic acid derivatives and functionalized quinazoline precursors, as inferred from analogous procedures in the evidence (e.g., amide bond formation using carbodiimide coupling agents) .
Properties
IUPAC Name |
6-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-29-17-12-10-16(11-13-17)15-23-20(26)9-3-2-6-14-25-21(27)18-7-4-5-8-19(18)24-22(25)28/h4-5,7-8,10-13H,2-3,6,9,14-15H2,1H3,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNNYWAVDAKVAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis begins with commercially available 2-aminobenzamide and 4-methoxybenzylamine.
Formation of Quinazolinone Core: The 2-aminobenzamide undergoes cyclization with an appropriate aldehyde under acidic conditions to form the quinazolinone core.
Side Chain Introduction: The hexanamide side chain is introduced through an amide coupling reaction. This involves reacting the quinazolinone intermediate with hexanoic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Final Product:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Scaling up reactions: Using larger reactors and continuous flow systems.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to ensure high purity.
Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinones.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazolinone.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of dihydroquinazolinone derivatives.
Substitution: Formation of various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its ability to coordinate with metal ions.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in disease pathways.
Antimicrobial Activity: It exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Medicine
Anti-cancer: The compound shows promise in inhibiting the growth of cancer cells, particularly through the inhibition of specific signaling pathways.
Anti-inflammatory: It has potential anti-inflammatory effects, which could be useful in treating inflammatory diseases.
Industry
Pharmaceuticals: Used in the development of new drugs due to its diverse biological activities.
Agriculture: Potential use as a pesticide or herbicide due to its antimicrobial properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and signaling pathways. The quinazolinone core interacts with the active sites of enzymes, blocking their activity. This can lead to the inhibition of cell proliferation in cancer cells or the reduction of inflammation in inflammatory diseases. The methoxyphenyl group enhances the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Key Observations:
- Quinazoline vs. Imidazolidine/Isoindole Moieties : The quinazoline-dione core in the target compound provides distinct π-π stacking and hydrogen-bonding capabilities compared to imidazolidine or isoindole derivatives, which may alter binding affinities in biological targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
